molecular formula C22H22N4O4 B2355801 methyl 4-(2-(1-oxo-4-(pyrrolidin-1-yl)phthalazin-2(1H)-yl)acetamido)benzoate CAS No. 1251606-14-0

methyl 4-(2-(1-oxo-4-(pyrrolidin-1-yl)phthalazin-2(1H)-yl)acetamido)benzoate

Cat. No.: B2355801
CAS No.: 1251606-14-0
M. Wt: 406.442
InChI Key: QPYWMMBNMBFKQA-UHFFFAOYSA-N
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Description

Methyl 4-(2-(1-oxo-4-(pyrrolidin-1-yl)phthalazin-2(1H)-yl)acetamido)benzoate is a complex organic compound that features a phthalazinone core, a pyrrolidine ring, and a benzoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-(1-oxo-4-(pyrrolidin-1-yl)phthalazin-2(1H)-yl)acetamido)benzoate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Phthalazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyrrolidine Ring: This step may involve nucleophilic substitution reactions where a pyrrolidine derivative is introduced.

    Acylation Reaction: The acetamido group can be introduced through an acylation reaction using acetic anhydride or acetyl chloride.

    Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring or the phthalazinone core.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the keto group to a hydroxyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.

Biology and Medicine

In medicinal chemistry, derivatives of this compound may exhibit biological activity, such as anti-inflammatory or anticancer properties. Research into these activities could lead to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the synthesis of advanced materials, such as polymers or coatings, due to its structural properties.

Mechanism of Action

The mechanism of action of methyl 4-(2-(1-oxo-4-(pyrrolidin-1-yl)phthalazin-2(1H)-yl)acetamido)benzoate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(2-(1-oxo-4-(pyrrolidin-1-yl)phthalazin-2(1H)-yl)acetamido)benzoate: can be compared with other phthalazinone derivatives, pyrrolidine-containing compounds, and benzoate esters.

    Phthalazinone Derivatives: These compounds often exhibit similar chemical reactivity and biological activity.

    Pyrrolidine-Containing Compounds: These compounds are known for their presence in various bioactive molecules.

    Benzoate Esters: These esters are commonly used in pharmaceuticals and materials science.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which may confer unique chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

methyl 4-[[2-(1-oxo-4-pyrrolidin-1-ylphthalazin-2-yl)acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4/c1-30-22(29)15-8-10-16(11-9-15)23-19(27)14-26-21(28)18-7-3-2-6-17(18)20(24-26)25-12-4-5-13-25/h2-3,6-11H,4-5,12-14H2,1H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPYWMMBNMBFKQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C(=N2)N4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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